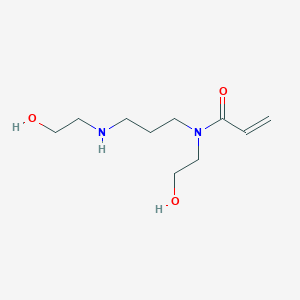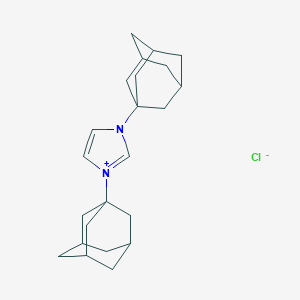
2-(Methylthio)-1,3-benzodithiole
描述
2-(Methylthio)-1,3-benzodithiole is an organic compound characterized by a benzodithiole ring with a methylthio substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)-1,3-benzodithiole typically involves the reaction of 2-mercaptobenzothiazole with methyl iodide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the methyl iodide, resulting in the formation of the methylthio group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 2-(Methylthio)-1,3-benzodithiole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The benzodithiole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the parent benzodithiole compound.
Substitution: Formation of various substituted benzodithioles.
科学研究应用
2-(Methylthio)-1,3-benzodithiole has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs) due to its semiconducting properties.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anti-inflammatory and antimicrobial agents.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 2-(Methylthio)-1,3-benzodithiole in its various applications involves its ability to interact with molecular targets through its aromatic and sulfur-containing functional groups. In organic electronics, the compound’s semiconducting properties are attributed to its ability to facilitate charge transport through π-π stacking interactions and sulfur-sulfur interactions . In medicinal chemistry, the compound may inhibit specific enzymes or interact with cellular receptors, leading to its biological effects .
相似化合物的比较
Benzothiazole: Similar in structure but lacks the methylthio group.
Benzodithiole: The parent compound without the methylthio substituent.
Thiazole: A simpler heterocyclic compound with a sulfur and nitrogen atom in the ring.
Uniqueness: 2-(Methylthio)-1,3-benzodithiole is unique due to the presence of both a benzodithiole ring and a methylthio group, which confer distinct electronic and chemical properties. This combination makes it particularly valuable in applications requiring specific electronic characteristics and reactivity .
属性
IUPAC Name |
2-methylsulfanyl-1,3-benzodithiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8S3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSKGWPFPTXXAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1SC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562526 | |
| Record name | 2-(Methylsulfanyl)-2H-1,3-benzodithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126319-27-5 | |
| Record name | 2-(Methylsulfanyl)-2H-1,3-benzodithiole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide](/img/structure/B143259.png)
